molecular formula C13H15NO2 B3048210 1-(1-Acetylindolin-5-yl)propan-1-one CAS No. 160968-91-2

1-(1-Acetylindolin-5-yl)propan-1-one

Cat. No. B3048210
CAS RN: 160968-91-2
M. Wt: 217.26 g/mol
InChI Key: HSHULNOIEDSBFV-UHFFFAOYSA-N
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Description

1-(1-Acetylindolin-5-yl)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of indole and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-(1-Acetylindolin-5-yl)propan-1-one is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes. It has also been suggested that it may have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(1-Acetylindolin-5-yl)propan-1-one has several advantages for lab experiments, including its ease of synthesis and versatility as a starting material for the synthesis of various compounds. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(1-Acetylindolin-5-yl)propan-1-one. These include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to explore its potential applications in material science and organic synthesis.

Scientific Research Applications

1-(1-Acetylindolin-5-yl)propan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been studied for its potential as a versatile starting material for the synthesis of various compounds.

properties

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(16)11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHULNOIEDSBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629550
Record name 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160968-91-2
Record name 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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